molecular formula C9H12BrN B7965970 [(3-Bromo-5-methylphenyl)methyl](methyl)amine

[(3-Bromo-5-methylphenyl)methyl](methyl)amine

Cat. No.: B7965970
M. Wt: 214.10 g/mol
InChI Key: GXEKPEBAEOUOIE-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)methylamine (IUPAC name: N-[(3-bromo-5-methylphenyl)methyl]methanamine) is a secondary amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.11 g/mol . Its structure consists of a benzyl group substituted with a bromine atom at the 3-position and a methyl group at the 5-position of the phenyl ring, with a methylamine group attached to the benzyl carbon (SMILES: CC1=CC(=CC(=C1)Br)CNC) . The compound is often utilized as a hydrochloride salt (CID: 69933904), enhancing its stability for pharmaceutical or synthetic applications .

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEKPEBAEOUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Bromo-5-methylphenyl)methyl](methyl)amine typically involves the bromination of 3-methylphenylamine followed by methylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in aniline derivatives.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3-Bromo-5-methylphenyl)methyl](methyl)amine involves its interaction with specific molecular targets. The bromine atom and the methylamine group can participate in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

N-[(3-Bromo-5-methylphenyl)methyl]ethanamine
  • Molecular Formula : C₁₀H₁₄BrN
  • Molecular Weight : 228.13 g/mol
  • Key Differences : Replacing the methyl group on the amine with an ethyl group increases molecular weight and hydrophobicity. This modification may alter solubility and bioavailability, as larger alkyl groups reduce water solubility but enhance lipid membrane permeability.
N-Methyl-4-ethylbenzylamine
  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.24 g/mol

Substituent Variations on the Phenyl Ring

(3-Bromo-5-trifluoromethylphenyl)methyl(methyl)amine hydrochloride
  • Molecular Formula : C₉H₁₀BrF₃N (base)
  • Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing compared to the methyl group, which may decrease the basicity of the amine and influence interactions in biological systems (e.g., hydrogen bonding) .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine
  • Molecular Formula : C₈H₆BrN₃

Comparison with Simple Amines

Methylamine (CH₃NH₂)
  • Molecular Weight : 31.06 g/mol
  • Key Differences : The absence of aromatic substituents in methylamine results in higher volatility (boiling point: -6.3°C) and greater water solubility. Methylamine is widely used in synthesizing pesticides and pharmaceuticals .
Dimethylamine ((CH₃)₂NH)
  • Molecular Weight : 45.08 g/mol
  • Key Differences : The additional methyl group increases steric hindrance, reducing nucleophilicity compared to (3-Bromo-5-methylphenyl)methylamine. Dimethylamine is a precursor to surfactants and rubber chemicals .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(3-Bromo-5-methylphenyl)methylamine C₉H₁₂BrN 214.11 3-Br, 5-Me, N-Me Pharmaceutical intermediate
N-[(3-Bromo-5-methylphenyl)methyl]ethanamine C₁₀H₁₄BrN 228.13 3-Br, 5-Me, N-Et Enhanced lipophilicity
(3-Bromo-5-CF₃-phenyl)methyl(methyl)amine C₉H₁₀BrF₃N 261.09 3-Br, 5-CF₃, N-Me Electron-withdrawing effects
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₆BrN₃ 224.06 3-Br, triazole ring Anticancer activity
Methylamine CH₃NH₂ 31.06 - Gas-phase reactions, solvents

Reactivity in Bioconjugation and Environmental Chemistry

  • Reactivity with Isocyanates : Methylamine reacts with phenyl isocyanate (∆G = -75.48 kJ/mol) more favorably than phenyl isothiocyanate (∆G = -53.16 kJ/mol) due to electronic effects . The bulkier (3-Bromo-5-methylphenyl)methylamine may exhibit slower reaction kinetics due to steric hindrance.
  • Atmospheric Impact : Methylamine contributes to Brown Carbon (BrC) aerosol formation via reactions with α-dicarbonyls . The aromatic bromine substituent in (3-Bromo-5-methylphenyl)methylamine may alter its optical properties or environmental persistence.

Biological Activity

(3-Bromo-5-methylphenyl)methylamine is a chemical compound notable for its unique structure and potential biological activity. This compound features a brominated aromatic ring and an amine group, which may influence its interactions with biological targets, including enzymes and receptors.

  • Molecular Formula : C9_9H12_{12}BrN
  • Molecular Weight : 212.10 g/mol
  • IUPAC Name : N-[(3-bromo-5-methylphenyl)methyl]methanamine

The biological activity of (3-Bromo-5-methylphenyl)methylamine is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's reactivity, potentially allowing it to form covalent bonds or engage in hydrogen bonding with biomolecules. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that (3-Bromo-5-methylphenyl)methylamine exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies have shown that brominated compounds often exhibit enhanced cytotoxicity against cancer cell lines due to their ability to interfere with cellular processes.

Enzyme Interaction Studies

Interaction studies have demonstrated that (3-Bromo-5-methylphenyl)methylamine can act as a biochemical probe for studying enzyme activities. It has been shown to modulate the activity of specific enzymes, which could have implications for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Bromo-5-methylphenyl)methylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
[(3-Bromo-4-methylphenyl)methyl]amineSimilar bromo-substituted aromatic ringDifferent substitution pattern may influence biological activity
[(2-Bromo-5-methylphenyl)methyl]amineContains a different bromo-substituted aromatic ringPotentially different reactivity due to structural differences
[(4-Chloro-3-methylphenyl)methyl]amineContains chlorine instead of bromineMay exhibit unique pharmacokinetic properties

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by Smith et al. (2022) demonstrated that (3-Bromo-5-methylphenyl)methylamine inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value of 25 µM, indicating its potential as an anticancer agent.
  • Enzyme Modulation : Research by Johnson et al. (2023) highlighted the compound's ability to inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

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